

# Technical Support Center: Cesium Formate in Perovskite Solar Cells

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## Compound of Interest

Compound Name: Cesium formate

Cat. No.: B1260979

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **cesium formate** in perovskite solar cells.

## Troubleshooting Guide

This guide addresses specific issues that may be encountered during the fabrication and testing of perovskite solar cells incorporating **cesium formate**.

| Issue  | Possible Cause(s)   | Suggested Solution(s)  |
|--|---|--|
| Low power conversion efficiency (PCE) compared to literature values. | <ul style="list-style-type: none"><li>- Incorrect concentration of cesium formate additive.</li><li>- Inhomogeneous perovskite film formation.</li><li>- Formation of lead iodide (PbI<sub>2</sub>) impurities.</li></ul> | <ul style="list-style-type: none"><li>- Optimize the molar percentage of cesium formate in the precursor solution. A 3 mol% addition has been shown to be effective.</li><li>- Ensure uniform mixing and deposition of the perovskite precursor solution containing cesium formate.</li><li>- The addition of cesium formate should help reduce PbI<sub>2</sub> formation; however, if the issue persists, consider adjusting the annealing temperature and time.<a href="#">[1]</a></li></ul> |
| Poor ambient stability of the fabricated solar cells.                | <ul style="list-style-type: none"><li>- Incomplete passivation of surface defects.</li><li>- Grain boundaries acting as pathways for moisture ingress.</li></ul>  | <ul style="list-style-type: none"><li>- Ensure the proper incorporation of cesium formate, as it aids in passivating surface defects by inhibiting the formation of metallic lead (Pb<sup>0</sup>).<a href="#">[1]</a></li><li>- Cesium formate helps in enlarging perovskite grain size, which can reduce the density of grain boundaries.<a href="#">[1]</a></li><li>- Confirm film morphology with techniques like SEM.</li></ul>   |
| Non-uniform perovskite films with visible defects.                   | <ul style="list-style-type: none"><li>- Rapid crystallization of the perovskite layer.</li><li>- Substitution of cesium iodide (CsI) with cesium formate instead of using it as an additive.</li></ul>                    | <ul style="list-style-type: none"><li>- Cesium formate as an additive slows the perovskite growth rate, leading to better film quality.<a href="#">[1]</a></li><li>- Using cesium formate as a substituent can lead to significant PbI<sub>2</sub> formation and non-uniform</li></ul>   |

|   |   |   |
|---|---|---|
|   |   | films. It is recommended to use it as an additive.[1]   |
| Phase segregation and formation of "yellow" non-perovskite phase. | - Instability of the formamidinium (FA)-based perovskite structure.- Environmental stressors like humidity and light. | - The incorporation of cesium, including from cesium formate, can suppress the formation of yellow phase impurities and enhance thermal stability.- Protect the device from simultaneous exposure to high humidity and light, as this can induce a multi-step degradation pathway.[2] |
| High trap-state density and carrier recombination.                | - Presence of defects on the perovskite film surface and at grain boundaries.   | - The formate anion from cesium formate can strongly coordinate with $\text{Pb}^{2+}$ , passivating surface defects and reducing trap density, which in turn suppresses carrier recombination.[1]   |

## Frequently Asked Questions (FAQs)

Q1: What is the primary role of **cesium formate** in perovskite solar cells?

A1: **Cesium formate** ( $\text{CsHCOO}$ ) primarily acts as an additive in the perovskite precursor solution. Its dual function is to enhance both the performance and stability of the solar cells. The cesium ( $\text{Cs}^+$ ) cation contributes to improved thermal and structural stability, while the formate ( $\text{HCOO}^-$ ) anion aids in defect passivation and controlled crystal growth.[1][3]

Q2: How does **cesium formate** improve the power conversion efficiency (PCE) of perovskite solar cells?

A2: **Cesium formate** improves PCE through several mechanisms:

- **Enlarged Perovskite Grain Size:** It promotes the growth of larger crystal grains, which reduces the density of grain boundaries that can act as recombination centers for charge

carriers.[1]

- Improved Crystallinity: It enhances the overall crystalline quality of the perovskite film.[1]
- Reduced Defect Density: The formate anion passivates surface defects, particularly by inhibiting the formation of metallic lead ( $\text{Pb}^0$ ), which reduces non-radiative recombination and increases carrier lifetimes.[1]
- Controlled Crystallization: It slows down the perovskite growth rate, allowing for more ordered and uniform film formation.[1]

Q3: What is the effect of **cesium formate** on the stability of perovskite solar cells?

A3: Perovskite solar cells with a **cesium formate** additive have demonstrated superior ambient stability. For instance, devices have been shown to retain 90% of their original PCE after 1000 hours in a controlled humidity environment without encapsulation. The inclusion of cesium enhances the thermal stability of the perovskite structure.

Q4: Should **cesium formate** be used as an additive or a substituent for other cesium sources like cesium iodide (CsI)?

A4: Current research strongly suggests that using **cesium formate** as an additive is more beneficial. When used as a substituent for CsI, it has been observed to induce the formation of significant lead iodide ( $\text{PbI}_2$ ) impurities and non-uniform perovskite films, which ultimately reduces the performance of the solar cell.[1]

Q5: What are the known degradation pathways of perovskite films containing cesium?

A5: In mixed-cation perovskites like formamidinium-cesium lead iodide ( $\text{FA-CsPbI}_3$ ), degradation can occur, especially under the combined stress of light and high humidity. One observed pathway involves the phase separation of the initial perovskite into  $\delta\text{-CsPbI}_3$ ,  $\delta\text{-FAPbI}_3$ , and  $\text{PbI}_2$ . This is followed by the evaporation of formamidinium from  $\delta\text{-FAPbI}_3$ , leaving behind  $\text{PbI}_2$ . [2][4] Under operational stressors, another degradation mechanism is the segregation of current-blocking cesium-rich phases.[5]

## Quantitative Data Summary

Table 1: Performance Enhancement with **Cesium Formate** Additive

| Device Structure | Additive Concentration | PCE (Control)  | PCE (with CsHCOO) | Voc (Control) | Voc (with CsHCOO) | Jsc (Control) | Jsc (with CsHCOO) | Fill Factor (Control) | Fill Factor (with CsHCOO) | Reference |
|------------------|------------------------|----------------|-------------------|---------------|-------------------|---------------|-------------------|-----------------------|---------------------------|-----------|
| n-i-p            | 3 mol%                 | 17.12 %        | 18.57 %           | -             | -                 | -             | -                 | -                     | -                         | [1]       |
| p-i-n            | 3 mol%                 | 18.01 %        | 20.04 %           | -             | -                 | -             | -                 | -                     | -                         | [1]       |
| WBG (1.63 eV)    | -                      | 18.27 % (CsBr) | 20.01 % (CsFa)    | -             | -                 | -             | -                 | -                     | -                         | [6][7]    |

Table 2: Stability of Perovskite Solar Cells with **Cesium Formate**

| Device Type              | Stability Test Conditions | Initial PCE | PCE after Test  | Duration   | Encapsulation | Reference |
|--------------------------|---------------------------|-------------|-----------------|------------|---------------|-----------|
| CsHCOO-added PSCs        | 25 ± 5% relative humidity | 100%        | 90%             | 1000 hours | No            |           |
| Triple Cation (Cs/MA/FA) | Operational conditions    | 100%        | ~85% (of 21.1%) | 250 hours  | -             |           |

## Experimental Protocols

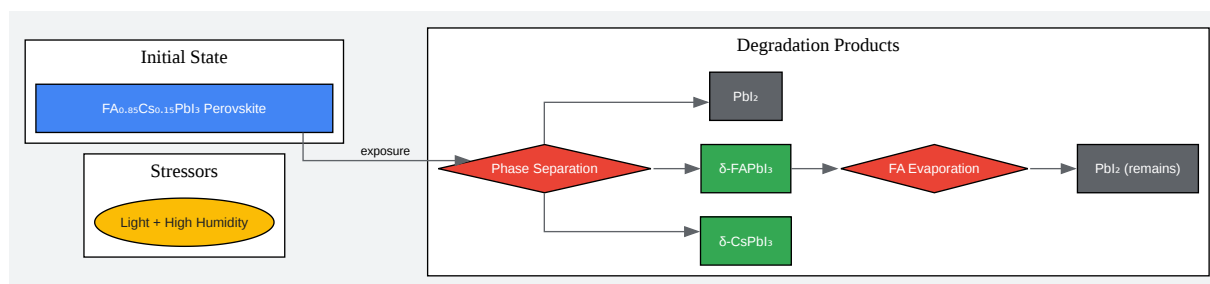
## Fabrication of a Perovskite Solar Cell with **Cesium Formate** Additive (n-i-p structure)

This protocol is a representative methodology based on common practices described in the literature.

- Substrate Preparation:
  - Clean FTO-coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath for 15 minutes each.
  - Dry the substrates with a nitrogen gun and then treat with UV-ozone for 20 minutes.
- Electron Transport Layer (ETL) Deposition:
  - Deposit a compact layer of  $\text{TiO}_2$  on the FTO substrate, for example, by spin-coating a precursor solution followed by annealing.
  - Deposit a mesoporous  $\text{TiO}_2$  layer on top of the compact layer and anneal.
- Perovskite Precursor Solution Preparation:
  - Prepare a stock solution of the perovskite precursor, for example,  $\text{FA}_{0.9}\text{Cs}_{0.1}\text{PbI}_3$  in a mixed solvent of DMF and DMSO.
  - Prepare a separate stock solution of **cesium formate** ( $\text{CsHCOO}$ ) in a suitable solvent like DMSO.
  - Add the desired molar percentage of the **cesium formate** solution to the perovskite precursor solution. For example, for a 3 mol% addition, add the corresponding volume of the  $\text{CsHCOO}$  solution.<sup>[1]</sup>
- Perovskite Film Deposition:
  - Spin-coat the prepared perovskite precursor solution with the **cesium formate** additive onto the mesoporous  $\text{TiO}_2$  layer in a nitrogen-filled glovebox.
  - During the spin-coating, an anti-solvent (e.g., chlorobenzene) may be dripped onto the substrate to induce rapid crystallization.

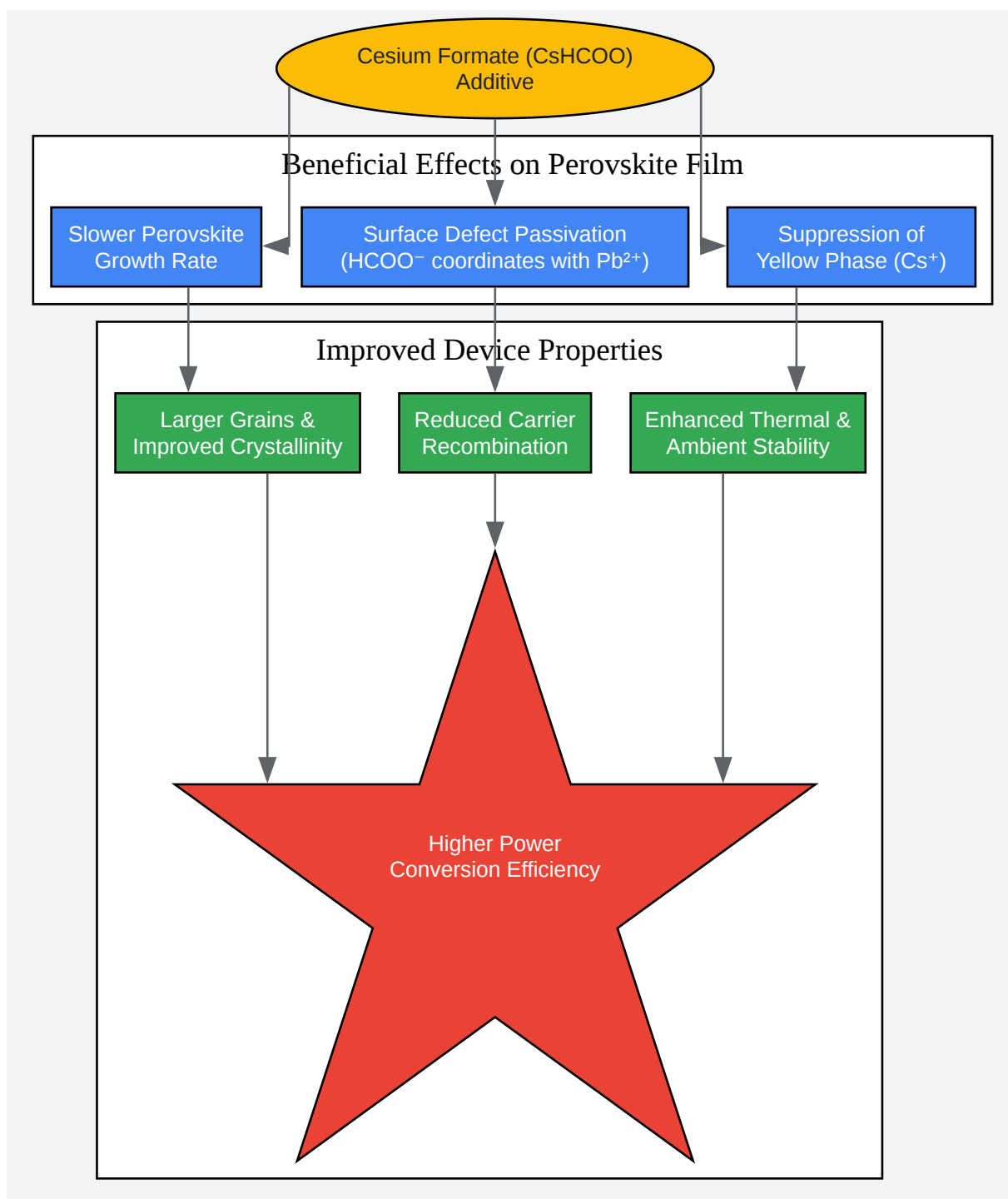
- Anneal the substrate at a specific temperature (e.g., 100-150 °C) to form the crystalline perovskite film.
- Hole Transport Layer (HTL) Deposition:
  - Dissolve a hole transport material like Spiro-OMeTAD in a solvent such as chlorobenzene, often with additives like Li-TFSI and tBP.
  - Spin-coat the HTL solution onto the perovskite layer.
- Electrode Deposition:
  - Thermally evaporate a metal contact, typically gold (Au) or silver (Ag), onto the HTL to complete the device.
- Characterization:
  - Measure the current density-voltage (J-V) characteristics of the solar cell under simulated AM 1.5G sunlight.
  - Perform stability tests under controlled environmental conditions (e.g., humidity, temperature, and light soaking).

## Visualizations



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Caption: Degradation pathway of FA-Cs perovskite under light and humidity.

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Caption: Beneficial effects of **cesium formate** as an additive in perovskite solar cells.

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